P2Y14 Antagonist Prodrug 7j hydrochloride

Description

Biochemical and Physiological Roles of P2Y14 Receptors

The P2Y14 receptor, encoded by the P2RY14 gene, is a member of the Gi-coupled P2Y receptor subfamily. Unlike other P2Y receptors that primarily respond to nucleotides like ATP or ADP, the P2Y14 receptor is uniquely activated by UDP-sugars such as UDP-glucose, UDP-galactose, and UDP-N-acetylglucosamine, with UDP itself exhibiting higher potency (EC~50~ = 50.9 nM) than most sugar conjugates. Structural studies reveal a bipartite ligand-binding pocket: a conserved nucleotide-binding sub-pocket (TM3–TM7) and a variable sugar-recognition sub-pocket involving residues K77²·⁶⁰ and D81²·⁶⁴ in transmembrane domain 2.

Physiologically, P2Y14 receptors are highly expressed in immune cells (neutrophils, dendritic cells, T-lymphocytes) and epithelial tissues (airway, intestinal, and renal epithelia). Activation triggers Gi-mediated inhibition of adenylyl cyclase, reducing intracellular cAMP levels, and promotes Gβγ-dependent phospholipase C-β activation, elevating cytosolic Ca²⁺. In airway epithelial cells, UDP-glucose binding induces interleukin-8 (IL-8) secretion, a chemokine critical for neutrophil recruitment. Similarly, in microglia and synoviocytes, P2Y14 activation exacerbates inflammatory responses, as observed in rheumatoid arthritis and neuroinflammatory models.

Table 1: Agonist Potencies at the Human P2Y14 Receptor

| Agonist | EC₅₀ (nM) | Key Binding Interactions |

|---|---|---|

| UDP | 50.9 ± 6.1 | TM3-TM7 nucleotide pocket |

| UDP-glucose | 40.3 ± 1.5 | K77²·⁶⁰, D81²·⁶⁴ sugar sub-pocket |

| UDP-galactose | 78.3 ± 9.2 | Weaker hydrogen bonding at C4 hydroxyl |

| UDP-N-acetylglucosamine | 184.4 ± 11.8 | Steric hindrance from N-acetyl group |

Data derived from molecular dynamics simulations and calcium mobilization assays.

Rationale for Targeting P2Y14 in Inflammatory and Fibrotic Diseases

The P2Y14 receptor’s involvement in neutrophilic inflammation and epithelial remodeling underpins its therapeutic relevance. In murine asthma models, UDP-glucose challenge increases IL-8 production and airway hyperresponsiveness, effects abrogated by P2Y14 knockout. Fibrotic pathways are similarly modulated: in renal and pulmonary fibrosis, P2Y14 activation promotes epithelial-mesenchymal transition (EMT) via TGF-β1 synergism, while its antagonism reduces collagen deposition.

Prodrug 7j hydrochloride, a masked analog of the P2Y14 antagonist PPTN, addresses the pharmacokinetic limitations of parent compounds. The prodrug strategy enhances oral bioavailability by introducing metabolically labile groups (e.g., ester linkages) that are cleaved in vivo to release the active antagonist. By blocking the sugar-recognition sub-pocket, PPTN prevents UDP-sugar-driven receptor internalization and downstream NF-κB activation, offering a mechanistically distinct approach compared to nucleotide-focused antagonists.

Table 2: Structural Features of P2Y14 Antagonist Prodrug 7j Hydrochloride

| Property | Detail |

|---|---|

| Molecular formula | C₃₃H₃₁F₃N₂O₃·HCl |

| Molecular weight | 597.07 g/mol |

| Key modifications | Ester prodrug moiety at C7 position |

| Target affinity (Kd) | 12 nM (for active metabolite PPTN) |

Structural data from synthetic and pharmacokinetic studies.

The interplay between P2Y14 and co-expressed receptors (e.g., P2Y6) further justifies targeted inhibition. While P2Y6 activation by UDP drives Gq-mediated pro-inflammatory signals, P2Y14’s Gi coupling amplifies cAMP suppression, creating a synergistic inflammatory microenvironment. Dual antagonism strategies remain exploratory, but Prodrug 7j’s selectivity for P2Y14 minimizes off-target effects on other purinergic receptors.

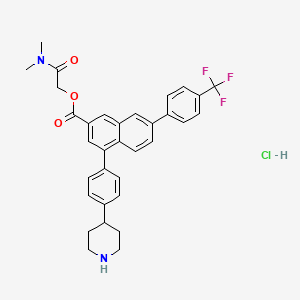

Structure

3D Structure of Parent

Properties

IUPAC Name |

[2-(dimethylamino)-2-oxoethyl] 4-(4-piperidin-4-ylphenyl)-7-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H31F3N2O3.ClH/c1-38(2)31(39)20-41-32(40)27-18-26-17-25(22-7-10-28(11-8-22)33(34,35)36)9-12-29(26)30(19-27)24-5-3-21(4-6-24)23-13-15-37-16-14-23;/h3-12,17-19,23,37H,13-16,20H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDYYLENIRWCXNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)COC(=O)C1=CC(=C2C=CC(=CC2=C1)C3=CC=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)C5CCNCC5.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H32ClF3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

597.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Rationale for Prodrug Design

The parent compound, PPTN (4-[4-(4-piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalene-carboxylic acid), exhibits limited bioavailability due to its zwitterionic nature, which impedes membrane permeability. To address this, a prodrug strategy was employed, focusing on masking the carboxylic acid group through esterification. Computational modeling based on P2Y14 receptor homology to P2Y12R guided the selection of the N,N-dimethylamidomethyl ester group as the optimal modification, preserving affinity while enhancing lipophilicity.

Synthesis of PPTN Prodrug 7j

The synthesis involves a two-step process:

-

Esterification of PPTN : The carboxylic acid group of PPTN is reacted with N,N-dimethylamidomethyl chloride in the presence of a base such as triethylamine. This step yields the neutral ester derivative, eliminating the zwitterionic character.

-

Hydrochloride Salt Formation : The esterified product is treated with hydrochloric acid to form the hydrochloride salt, improving solubility and stability for storage.

The final product, this compound, has the chemical formula and a molecular weight of 597.07 g/mol.

Analytical Characterization

Purity and Structural Confirmation

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is used to assess purity, typically exceeding 98%. Nuclear magnetic resonance (NMR) spectroscopy confirms the successful incorporation of the N,N-dimethylamidomethyl group, with characteristic shifts observed at δ 3.1 ppm (N-CH3) and δ 4.3 ppm (ester carbonyl). Mass spectrometry (MS) further validates the molecular ion peak at m/z 597.07 [M+H].

Solubility Profiling

The prodrug exhibits improved solubility in organic solvents compared to PPTN:

Formulation and Stock Solution Preparation

Stock Solution Protocols

To ensure stability, stock solutions are prepared under controlled conditions:

| Parameter | Specification |

|---|---|

| Solvent | DMSO |

| Concentration | 10 mM |

| Storage Temperature | -80°C (6 months) / -20°C (1 month) |

| Aliquoting | 25 µL single-use aliquots |

Reconstitution involves warming to 37°C and brief sonication to dissolve crystalline residues.

In Vivo Formulation

For animal studies, the prodrug is diluted in a vehicle comprising:

| Component | Volume (μL) | Role |

|---|---|---|

| DMSO Master | 50 | Solubilize prodrug |

| PEG300 | 200 | Enhance bioavailability |

| Tween 80 | 25 | Stabilize emulsion |

| ddH2O | 225 | Adjust tonicity |

This formulation ensures a clear solution upon mixing, critical for consistent dosing.

In Vivo Reconversion Methods

Esterase-Mediated Hydrolysis

Following administration, the prodrug is converted to active PPTN by carboxylesterases in the liver. In vitro studies using purified liver esterase (10 U/mL) demonstrate complete hydrolysis within 30 minutes at 37°C, as monitored by HPLC.

Pharmacokinetic Validation

In murine models, the prodrug achieves a plasma of 1.2 μM within 1 hour post-administration, with PPTN detectable in target tissues (e.g., lungs) at therapeutic concentrations (>100 nM).

Quality Control and Stability Assessment

Stability Testing

Accelerated stability studies under ICH guidelines reveal:

Chemical Reactions Analysis

Types of Reactions

P2Y14 Antagonist Prodrug 7j hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, which can be further studied for their biological activities .

Scientific Research Applications

Inflammatory Diseases

P2Y14 antagonists have shown promise in treating inflammatory conditions such as asthma, acute kidney injury, and gouty arthritis. Studies have demonstrated that these antagonists can significantly reduce inflammation and associated symptoms in animal models.

- Asthma : In preclinical models, P2Y14 antagonists have been effective in reducing airway inflammation and hyperreactivity, suggesting their potential as therapeutic agents for asthma management .

- Gouty Arthritis : A study indicated that specific P2Y14 antagonists could alleviate symptoms of acute gouty arthritis by inhibiting pyroptosis in macrophages, thereby reducing inflammation .

Metabolic Disorders

Research has indicated that P2Y14 antagonists may play a role in managing metabolic disorders such as diabetes. By modulating inflammatory pathways, these compounds could improve insulin sensitivity and glucose metabolism .

Pain Management

P2Y14 antagonists have been explored for their analgesic properties. In models of chronic pain, these compounds have shown efficacy in reducing pain-related behaviors by interfering with the signaling pathways activated during inflammation .

Case Studies and Research Findings

Several studies have focused on the efficacy of P2Y14 antagonist prodrug 7j hydrochloride:

- Study on Acute Gouty Arthritis : This study utilized a virtual screening approach to identify potent P2Y14 antagonists. The most promising compound exhibited an IC50 value of 2.46 nM, demonstrating significant anti-inflammatory effects in MSU-treated THP-1 cells .

| Compound | IC50 Value (nM) | Application |

|---|---|---|

| 7j Hydrochloride | <10 | Gouty Arthritis |

| PPTN | 4 | Asthma |

| Compound 8 | 2.46 | Acute Gouty Arthritis |

- Inflammation Models : In various animal models, the administration of P2Y14 antagonists resulted in reduced levels of pro-inflammatory cytokines and improved clinical outcomes in conditions such as acute kidney injury and pulmonary inflammation .

Formulation and Delivery

The development of effective formulations for P2Y14 antagonists like 7j hydrochloride is crucial for their therapeutic application. Recent innovations include:

- Prodrug Strategies : Enhancing bioavailability through prodrug formulations that improve solubility and absorption profiles.

- Pharmaceutical Compositions : The use of non-toxic agents such as sulfobutyl ether beta-cyclodextrin has been proposed to enhance the solubility of naphthoic acid derivatives like PPTN for intravenous administration .

Mechanism of Action

P2Y14 Antagonist Prodrug 7j hydrochloride exerts its effects by inhibiting the P2Y14 receptor, a G-protein-coupled receptor that is activated by UDP-glucose. The inhibition of this receptor leads to a reduction in proinflammatory signaling pathways, including the PKA/CREB/RIPK1 axis. This results in decreased inflammation and immune cell infiltration .

Comparison with Similar Compounds

Pharmacological Profiles

The table below summarizes key pharmacological and structural properties of P2Y14 Antagonist Prodrug 7j hydrochloride and related P2Y receptor antagonists:

Key Findings and Differentiation

- In contrast, Prodrug 7j’s active metabolite potency remains unquantified in the available literature, though its design prioritizes bioavailability over raw potency . MRS2578 and Ticagrelor exemplify subtype-specific antagonists for P2Y6 and P2Y12, respectively, underscoring the diversity in P2Y receptor targeting .

- PPTN’s competitive kinetics and covalent binding analogs (e.g., MRS2578) highlight differing mechanisms: PPTN is reversible, whereas MRS2578 covalently modifies P2Y6, limiting its utility in dynamic systems .

Developmental Status :

- Ticagrelor is the only compound in clinical use (as a P2Y12 antagonist for thrombosis), while Prodrug 7j and PPTN remain in preclinical stages .

Biological Activity

The P2Y14 receptor (P2Y14R) is a G protein-coupled receptor (GPCR) that plays a significant role in various physiological processes, including inflammatory responses and metabolic regulation. The development of selective antagonists for P2Y14R, such as the prodrug 7j hydrochloride, has garnered attention due to their potential therapeutic applications in treating conditions like obesity, diabetes, and inflammatory diseases. This article delves into the biological activity of P2Y14 antagonist prodrug 7j hydrochloride, emphasizing its pharmacological properties, mechanisms of action, and relevant research findings.

Overview of P2Y14R

P2Y14R is activated by extracellular nucleotides, particularly uridine-5′-diphosphoglucose (UDPG) and other UDP-sugars. The receptor is expressed in various tissues, including immune cells, adipocytes, and the central nervous system. Its activation has been linked to several biological functions:

- Inflammation : P2Y14R mediates chemotaxis in neutrophils and macrophages, contributing to inflammatory responses.

- Metabolism : It regulates glucose and lipid homeostasis, influencing lipolysis and insulin sensitivity.

- Pain Sensitivity : Activation of P2Y14R is associated with mechanical pain hypersensitivity through microglial activation.

Pharmacological Profile of Prodrug 7j Hydrochloride

Prodrug 7j hydrochloride has been designed to enhance bioavailability and selectivity for P2Y14R. Key pharmacological characteristics include:

- High Affinity : Exhibits potent antagonist activity against P2Y14R with low nanomolar IC50 values.

- Selectivity : Minimal interaction with other P2Y receptors, allowing for targeted therapeutic effects without off-target side effects.

- In Vivo Efficacy : Demonstrated effectiveness in animal models for conditions such as obesity and inflammation.

The biological activity of 7j hydrochloride involves several mechanisms:

- Inhibition of UDPG-Induced Responses : The compound effectively blocks UDPG-induced signaling pathways that lead to chemotaxis and inflammation in immune cells.

- Regulation of Lipolysis : In metabolic studies, 7j hydrochloride has been shown to mitigate the antilipolytic effects mediated by P2Y14R activation, promoting increased lipolysis and improved glucose tolerance.

- Anti-inflammatory Effects : By antagonizing P2Y14R, the prodrug reduces inflammatory markers in adipose tissue and systemic circulation.

Case Studies

Several studies have elucidated the biological activity of 7j hydrochloride:

- Study on Inflammation : In a model of acute inflammation, administration of 7j hydrochloride significantly reduced neutrophil recruitment to inflamed tissues compared to control groups. This was evidenced by decreased levels of inflammatory cytokines (e.g., IL-6, TNF-α) in serum samples.

- Metabolic Regulation Study : In high-fat diet-induced obesity models, treatment with 7j hydrochloride improved insulin sensitivity and reduced body weight gain compared to untreated controls.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.